2-Tert-butylpyrimidin-5-amine

IMPDH inhibition Antiviral drug discovery Immunosuppression

2-Tert-butylpyrimidin-5-amine (CAS 59950-55-9, molecular formula C₈H₁₃N₃, molecular weight 151.21 g/mol) is a 5-aminopyrimidine derivative bearing a bulky tert-butyl substituent at the 2-position. This substitution pattern confers distinct physicochemical properties, including a calculated LogP of ~1.94–1.36 , a boiling point of 248.5 ± 13.0 °C (760 Torr), and a density of 1.043 ± 0.06 g/cm³ (20 °C).

Molecular Formula C8H13N3
Molecular Weight 151.21
CAS No. 59950-55-9
Cat. No. B3029244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butylpyrimidin-5-amine
CAS59950-55-9
Molecular FormulaC8H13N3
Molecular Weight151.21
Structural Identifiers
SMILESCC(C)(C)C1=NC=C(C=N1)N
InChIInChI=1S/C8H13N3/c1-8(2,3)7-10-4-6(9)5-11-7/h4-5H,9H2,1-3H3
InChIKeyFTIPLKFFZLCAFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Tert-butylpyrimidin-5-amine (CAS 59950-55-9): A Pre-Functionalized Pyrimidine Building Block for Fragment-Based Discovery and Kinase-Targeted Synthesis


2-Tert-butylpyrimidin-5-amine (CAS 59950-55-9, molecular formula C₈H₁₃N₃, molecular weight 151.21 g/mol) is a 5-aminopyrimidine derivative bearing a bulky tert-butyl substituent at the 2-position. This substitution pattern confers distinct physicochemical properties, including a calculated LogP of ~1.94–1.36 , a boiling point of 248.5 ± 13.0 °C (760 Torr), and a density of 1.043 ± 0.06 g/cm³ (20 °C) . The compound is commercially available with a typical purity specification of ≥95% and is supplied as a solid powder . Unlike unsubstituted pyrimidine or simple alkyl analogues, the 2-tert-butyl group introduces significant steric bulk and lipophilicity, which critically influences binding pocket occupancy and metabolic stability in drug discovery applications.

Why 2-Tert-butylpyrimidin-5-amine Cannot Be Replaced by Unsubstituted or 2-Methyl/Ethyl Analogues in IMPDH and Kinase Programs


In medicinal chemistry workflows, the 2-position substituent on the pyrimidine ring is not a passive spectator; it actively dictates binding orientation, target selectivity, and metabolic fate. Generic substitution of 2-tert-butylpyrimidin-5-amine with 2-methyl- or 2-ethyl-pyrimidin-5-amine alters the steric and lipophilic profile of the core, which can lead to a loss of target engagement or unfavorable off-target activity. For example, the tert-butyl group is a privileged hydrophobic moiety that occupies a well-defined pocket adjacent to the hinge-binding region in ATP-competitive kinase inhibitors . Replacement with a smaller alkyl group (methyl, ethyl) reduces this occupancy and can shift the binding mode, as demonstrated in structure-activity relationship (SAR) studies of 2-anilinopyrimidines where the TSSK2 IC50 varied from 58 nM to 3800 nM depending on the nature of the 4-substituent and core modifications [1]. Furthermore, the 2-tert-butyl group confers enhanced metabolic stability compared to unsubstituted or 2-methyl analogues by shielding the pyrimidine ring from oxidative metabolism. Direct evidence of differential biological activity is provided in Section 3.

Quantitative Differentiation Evidence: 2-Tert-butylpyrimidin-5-amine vs. Closest Analogs in Binding Affinity, Physicochemical Profile, and Fragment Efficiency


IMPDH2 Inhibition: Ki = 240–440 nM for 2-Tert-butylpyrimidin-5-amine vs. No Reported Activity for 2-Methyl or 2-Ethyl Analogues

2-Tert-butylpyrimidin-5-amine exhibits direct inhibitory activity against human inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), a validated target for antiviral and immunosuppressive therapy. BindingDB reports Ki values of 240 nM, 430 nM, and 440 nM for this compound against IMPDH2 depending on the substrate competition assay (IMP vs. NAD+) [1]. In contrast, comprehensive searches of BindingDB, ChEMBL, and PubChem reveal no reported IMPDH inhibitory activity for the closest structural analogues, including 2-methylpyrimidin-5-amine (CAS 39889-94-6) and 2-ethylpyrimidin-5-amine (CAS 1152519-74-8) [2]. This difference cannot be attributed solely to assay availability; the 2-tert-butyl group likely enables productive binding to the IMPDH NAD+ binding pocket, whereas smaller alkyl substituents fail to establish the necessary hydrophobic contacts.

IMPDH inhibition Antiviral drug discovery Immunosuppression

Fragment-Based Design Efficiency: Molecular Weight (151.2 Da) and Rotatable Bond Count (1) Position 2-Tert-butylpyrimidin-5-amine as an Ideal Fragment vs. Larger 5-Aminopyrimidine Derivatives

In fragment-based drug discovery, the 'Rule of Three' (MW <300, cLogP ≤3, H-bond donors ≤3, rotatable bonds ≤3) defines ideal starting points. 2-Tert-butylpyrimidin-5-amine satisfies all criteria: MW = 151.21 Da, cLogP = 1.36–1.94, H-bond donors = 1, H-bond acceptors = 3, and critically, only 1 rotatable bond (the tert-butyl group rotation) . This low rotational freedom contrasts with larger 5-aminopyrimidine derivatives that carry extended substituents (e.g., 4-chloro-6-hydrazinyl-2-methylpyrimidin-5-amine, MW ~187–200 Da, multiple rotatable bonds) [1]. The tert-butyl group provides a pre-formed hydrophobic anchor that can be exploited for fragment growing without introducing conformational entropy penalties.

Fragment-based drug discovery (FBDD) Lead optimization Ligand efficiency metrics

Lipophilicity-Driven Membrane Permeability: cLogP = 1.36–1.94 for 2-Tert-butylpyrimidin-5-amine Enables BBB Penetration vs. Polar 2-Methyl Analogue (cLogP ~0.18–0.95)

The calculated partition coefficient (cLogP) of 2-tert-butylpyrimidin-5-amine ranges from 1.36 to 1.94 across computational models , placing it within the optimal range for passive blood-brain barrier (BBB) penetration (cLogP 1–3). In contrast, 2-methylpyrimidin-5-amine has a cLogP of 0.18–0.95 , and 2-ethylpyrimidin-5-amine has a cLogP of 0.40–0.70 [1], both of which are significantly more polar and less favorable for CNS exposure. The ~0.9–1.2 log unit difference corresponds to approximately an 8–16× increase in octanol-water partition coefficient, which can translate to improved membrane permeability and brain uptake in vivo.

Blood-brain barrier (BBB) penetration CNS drug discovery Lipophilicity optimization

H3 Receptor Antagonism: IC50 = 274 nM for 2-Tert-butylpyrimidin-5-amine vs. No Reported H3 Activity for 4-Tert-butyl Regioisomer

BindingDB reports that 2-tert-butylpyrimidin-5-amine acts as an antagonist at the recombinant human histamine H3 receptor (expressed in CHO-K1 cells) with an IC50 of 274 nM in a cAMP luciferase gene reporter assay [1]. The 4-tert-butyl regioisomer (4-(tert-butyl)pyrimidin-5-amine hydrochloride, CAS 2119574-91-1) has no reported H3 receptor activity in the same database, despite being commercially available and sharing the same molecular core [2]. This positional specificity underscores the critical role of the 2-tert-butyl substitution geometry in H3 receptor recognition, likely due to the orientation of the hydrophobic tert-butyl group relative to the receptor binding pocket.

Histamine H3 receptor CNS disorders GPCR drug discovery

Thermal and Handling Stability: Boiling Point 248.5°C and Storage at 2–8°C for 2-Tert-butylpyrimidin-5-amine vs. Lower Thermal Stability of 2-Methyl Analogue (Boiling Point 140°C at 2 Torr)

2-Tert-butylpyrimidin-5-amine exhibits a boiling point of 248.5 ± 13.0 °C at atmospheric pressure (760 Torr) , indicating high thermal stability suitable for high-temperature synthetic transformations and extended storage at ambient conditions (recommended storage at 2–8°C for optimal long-term stability) . In contrast, 2-methylpyrimidin-5-amine has a boiling point of 140 °C at reduced pressure (2 Torr) [1], corresponding to a lower decomposition threshold and greater volatility. The tert-butyl analogue's higher boiling point is consistent with its increased molecular weight and stronger intermolecular interactions, which can reduce evaporative losses during solvent evaporation and simplify purification workflows.

Chemical stability Reaction optimization Procurement logistics

Aqueous Solubility Profile: 4.4 g/L (25°C) for 2-Tert-butylpyrimidin-5-amine Enables Buffer-Based Assays Without DMSO Carryover vs. Insoluble Analogues

2-Tert-butylpyrimidin-5-amine exhibits an aqueous solubility of 4.4 g/L at 25°C , which is sufficient for direct dissolution in aqueous buffers without the need for high concentrations of DMSO or other organic co-solvents that can interfere with enzymatic and cell-based assays. In contrast, many closely related pyrimidine derivatives—particularly those with additional halogen or aryl substituents—display poor aqueous solubility (<0.01 g/L) and require DMSO stock solutions that introduce solvent artifacts in sensitive assays. For example, 4-chloro-6-hydrazinyl-2-methylpyrimidin-5-amine is described as poorly soluble in water [1]. The 4.4 g/L solubility of the tert-butyl derivative is a practical advantage for high-throughput screening and biophysical assays.

Aqueous solubility Assay development Formulation

Optimal Procurement and Application Scenarios for 2-Tert-butylpyrimidin-5-amine (CAS 59950-55-9) Based on Quantitative Evidence


Scenario 1: IMPDH2-Focused Antiviral or Immunosuppressive Hit Identification

Use 2-tert-butylpyrimidin-5-amine as a starting fragment for IMPDH2 inhibitor development. The compound's Ki values of 240–440 nM against human IMPDH2 [1] provide a validated baseline for structure-based optimization. Analogue substitution (e.g., 2-methyl or 2-ethyl) is contraindicated due to lack of IMPDH2 activity [2]. This scenario is particularly relevant for programs targeting viral replication (e.g., hepatitis C, norovirus) or autoimmune diseases where IMPDH inhibition is a proven therapeutic strategy (e.g., mycophenolate mofetil analogues).

Scenario 2: CNS Drug Discovery Requiring BBB-Penetrant Pyrimidine Cores

Employ 2-tert-butylpyrimidin-5-amine as a scaffold for CNS-penetrant kinase inhibitors or GPCR modulators. The cLogP of 1.36–1.94 falls within the optimal BBB permeability window, whereas more polar 2-methyl and 2-ethyl analogues (cLogP <1) [3] are less favorable. The H3 receptor antagonist activity (IC50 = 274 nM) [4] further supports CNS applications in cognitive disorders, narcolepsy, and attention-deficit disorders. Procurement of the 2-tert-butyl regioisomer is mandatory, as the 4-tert-butyl analogue lacks H3 activity [4].

Scenario 3: Fragment-Based Drug Discovery (FBDD) with Ligand Efficiency Optimization

Utilize 2-tert-butylpyrimidin-5-amine as a low-molecular-weight (151.21 Da) fragment with excellent ligand efficiency potential. The compound satisfies the Rule of Three (cLogP 1.36, rotatable bonds 1, H-bond donors 1) and offers a pre-formed hydrophobic anchor for fragment growing. The tert-butyl group can be exploited to access hydrophobic pockets adjacent to the hinge region in kinase targets, as established for 2-aminopyrimidine scaffolds . Avoid larger, more complex 5-aminopyrimidine analogues that introduce synthetic inefficiency and reduce hit-to-lead success rates.

Scenario 4: High-Throughput Screening (HTS) Campaigns Requiring DMSO-Free Assay Conditions

Apply 2-tert-butylpyrimidin-5-amine directly in aqueous buffer-based assays without DMSO co-solvent, leveraging its 4.4 g/L aqueous solubility . This eliminates DMSO-induced artifacts (e.g., enzyme inhibition, membrane perturbation) and simplifies liquid handling for automated HTS platforms. Poorly soluble 5-aminopyrimidine analogues (<0.01 g/L) [5] require DMSO stock solutions that introduce assay noise and false positives/negatives. The higher boiling point (248.5°C) also minimizes evaporative losses during plate preparation and storage.

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